(S)-GSK1379725A

Beschreibung

Eigenschaften

IUPAC Name |

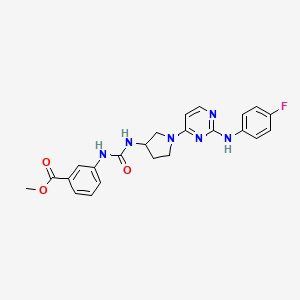

methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN6O3/c1-33-21(31)15-3-2-4-18(13-15)27-23(32)28-19-10-12-30(14-19)20-9-11-25-22(29-20)26-17-7-5-16(24)6-8-17/h2-9,11,13,19H,10,12,14H2,1H3,(H,25,26,29)(H2,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVPDBRSUHNJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCN(C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-GSK1379725A: A Technical Guide to a Selective BPTF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). This document details the inhibitor's mechanism of action, binding characteristics, and its effects on cellular signaling pathways. It also provides detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action

This compound, also known as AU1, is a small molecule inhibitor that selectively targets the bromodomain of BPTF.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[2][3] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, an essential step for the recruitment of the NURF complex to specific genomic locations. By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents this interaction. This inhibition disrupts the chromatin remodeling activity of the NURF complex, leading to alterations in gene expression. The dysregulation of BPTF and the NURF complex has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with the BPTF bromodomain.

Table 1: Binding Affinity of this compound for BPTF Bromodomain

| Compound | Target | Kd (μM) | Assay |

| This compound (AU1) | BPTF Bromodomain | 2.8 | Not Specified |

(Data sourced from MedChemExpress)[1]

Table 2: Selectivity Profile of this compound

| Compound | Off-Target | Selectivity | Assay |

| This compound (AU1) | BRD4 Bromodomain | Selective for BPTF | Not Specified |

(Data sourced from MedChemExpress)[1]

Signaling Pathways

BPTF has been shown to play a role in several critical signaling pathways implicated in cancer development and progression. Inhibition of the BPTF bromodomain by this compound can modulate these pathways.

BPTF and MAPK Signaling Pathway

BPTF has been demonstrated to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Knockdown of BPTF has been shown to suppress this pathway. The diagram below illustrates the proposed mechanism.

Caption: BPTF's role in activating the MAPK signaling pathway.

BPTF and PI3K/AKT Signaling Pathway

Studies have also indicated that BPTF knockdown can inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

Caption: BPTF's influence on the PI3K/AKT signaling pathway.

BPTF and c-Myc Interaction

BPTF has been identified as a critical co-factor for the oncogenic transcription factor c-Myc. BPTF is required for the recruitment of c-Myc to chromatin and for the activation of the c-Myc transcriptional program.[5][6]

Caption: The interaction between BPTF and c-Myc in gene transcription.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

AlphaScreen Assay for BPTF Bromodomain Inhibition

This competitive binding assay measures the ability of a test compound to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.

Materials:

-

His-tagged BPTF bromodomain protein

-

Biotinylated Histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Nickel (Ni-NTA) Chelate AlphaScreen Acceptor beads (PerkinElmer)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS

-

This compound or other test compounds

-

384-well white opaque microplates (e.g., OptiPlate)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the His-tagged BPTF bromodomain protein to each well.

-

Add the biotinylated histone H4 peptide to each well.

-

Incubate the mixture at room temperature for 30 minutes.

-

In the dark, add the Ni-NTA AlphaScreen Acceptor beads to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Add the Streptavidin-coated Donor beads to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).

-

The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Generalized workflow for the AlphaScreen assay.

Protein-Observed ¹⁹F NMR (PrOF NMR) for Ligand Binding

This technique is used to directly observe the binding of a ligand to a fluorine-labeled protein. Changes in the ¹⁹F NMR signal of the protein upon ligand titration provide information about binding affinity and kinetics.

Materials:

-

¹⁹F-labeled BPTF bromodomain protein (e.g., 5-fluoro-tryptophan labeled)

-

NMR Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl

-

D₂O (for NMR lock)

-

Trifluoroacetic acid (TFA) or other ¹⁹F reference standard

-

This compound or other test compounds

-

NMR tubes

Procedure:

-

Prepare a stock solution of the ¹⁹F-labeled BPTF bromodomain protein in NMR buffer.

-

Prepare a stock solution of the ligand in a compatible solvent (e.g., DMSO-d₆).

-

In an NMR tube, add the protein solution and a small amount of D₂O for the lock signal.

-

Acquire a baseline ¹⁹F NMR spectrum of the protein alone.

-

Perform a titration by adding increasing amounts of the ligand to the NMR tube containing the protein.

-

Acquire a ¹⁹F NMR spectrum after each addition of the ligand, ensuring the sample has equilibrated.

-

Monitor the changes in the chemical shift and/or line width of the ¹⁹F NMR signal of the protein.

-

The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm equation.

Caption: Generalized workflow for a Protein-Observed ¹⁹F NMR experiment.

CRISPR/Cas9-Mediated BPTF Knockout Cellular Assay

This protocol provides a general framework for knocking out the BPTF gene in a cancer cell line to study the effects of BPTF loss and to validate the on-target effects of this compound.

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Cas9 nuclease expression vector (e.g., lentiCas9-Blast)

-

sgRNA expression vector targeting BPTF (e.g., lentiGuide-Puro)

-

Control sgRNA vector (non-targeting)

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells for lentivirus production

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Polybrene

-

Puromycin and/or Blasticidin for selection

-

This compound

-

Reagents for downstream analysis (e.g., Western blotting, cell viability assays)

Procedure:

-

Design and clone sgRNAs: Design at least two independent sgRNAs targeting a critical exon of the BPTF gene. Clone the sgRNAs into the appropriate expression vector.

-

Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA expression vector and the packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

-

Transduction of Target Cells: Transduce the cancer cell line with the Cas9-expressing lentivirus and select with the appropriate antibiotic (e.g., Blasticidin).

-

Subsequently, transduce the Cas9-expressing cells with the BPTF-targeting sgRNA or control sgRNA lentivirus and select with a second antibiotic (e.g., Puromycin).

-

Validation of Knockout: After selection, validate the knockout of BPTF at the protein level by Western blotting.

-

Phenotypic Assays:

-

Cell Viability: Treat the BPTF knockout and control cells with varying concentrations of this compound. Assess cell viability using an appropriate assay (e.g., CellTiter-Glo). Compare the sensitivity of the knockout cells to the control cells to determine if BPTF is the primary target of the inhibitor.

-

Signaling Pathway Analysis: Analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways in the BPTF knockout and control cells by Western blotting to confirm the role of BPTF in these pathways.

-

Caption: General workflow for CRISPR/Cas9-mediated BPTF knockout and subsequent functional analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. scispace.com [scispace.com]

- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. c-MYC partners with BPTF in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthetic Pathway of (S)-GSK1379725A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, has emerged as a significant chemical probe for studying the function of the Bromodomain and PHD finger-containing Transcription Factor (BPTF). BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene regulation. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. This compound is a selective inhibitor of the BPTF bromodomain, a protein module that recognizes acetylated lysine residues on histones, thereby mediating protein-protein interactions crucial for transcriptional regulation. This technical guide provides an in-depth overview of the discovery and, critically, the detailed synthetic pathway of this compound, based on the seminal work by Kirberger and colleagues.

Discovery and Biological Activity

This compound was identified as the more active enantiomer of the racemic compound rac-GSK1379725A (AU1). It selectively binds to the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM.[1] Notably, it exhibits selectivity over the bromodomains of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4, which is a crucial feature for a specific chemical probe.[1] The discovery and characterization of this compound have provided researchers with a valuable tool to dissect the biological roles of the BPTF bromodomain in health and disease.

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The following sections detail the experimental protocols for each step, accompanied by a summary of the key quantitative data.

Experimental Protocols

Step 1: Synthesis of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate

To a solution of Boc-L-alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 eq). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate

A mixture of (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate (1.0 eq), 4-chloro-2-aminopyrimidine (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide

(S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate (1.0 eq) is dissolved in a 4 M solution of HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of the desired product as a solid, which is used in the next step without further purification.

Step 4: Synthesis of (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide (this compound)

To a solution of (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide hydrochloride (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C is added isovaleryl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Quantitative Data Summary

| Step | Product Name | Starting Material | Reagents | Solvent | Yield (%) |

| 1 | (S)-tert-butyl (1-oxo-1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)propan-2-yl)carbamate | Boc-L-alanine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | EDC | DCM | Not Reported |

| 2 | (S)-tert-butyl (1-((4-(2-aminopyrimidin-4-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | Product from Step 1, 4-chloro-2-aminopyrimidine | Pd(dppf)Cl2·CH2Cl2, K2CO3 | 1,4-Dioxane/Water | Not Reported |

| 3 | (S)-2-amino-N-(4-(2-aminopyrimidin-4-yl)phenyl)propanamide | Product from Step 2 | 4 M HCl in 1,4-dioxane | 1,4-Dioxane | Quantitative |

| 4 | (S)-N-(4-(2-aminopyrimidin-4-yl)phenyl)-N,3-dimethylbutanamide (this compound) | Product from Step 3 | Isovaleryl chloride, Triethylamine | DCM | Not Reported |

Note: Specific yields for each step were not explicitly detailed in the primary literature and may require optimization.

Visualizing the Synthesis

The multi-step synthesis of this compound can be visualized as a clear workflow.

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the discovery and, most importantly, the synthetic pathway for this compound, a selective inhibitor of the BPTF bromodomain. The provided experimental protocols and synthesis workflow offer a valuable resource for researchers in medicinal chemistry and chemical biology who are interested in synthesizing this important chemical probe for their own investigations into the function of BPTF and the broader field of epigenetics. The availability of a well-defined synthetic route is crucial for enabling further structure-activity relationship studies and the development of even more potent and selective BPTF inhibitors with potential therapeutic applications.

References

(S)-GSK1379725A: A Technical Guide to its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest and core subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. By targeting the BPTF bromodomain, this compound provides a valuable chemical tool to probe the functions of the NURF complex and explore its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding and cellular activity data, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: BPTF

This compound is a potent and selective ligand for the bromodomain of BPTF.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the histone code. BPTF, a large multi-domain protein, is an essential component of the NURF complex, an ATP-dependent chromatin remodeler that belongs to the ISWI (Imitation Switch) family.[2][3] The NURF complex utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA, thereby altering chromatin accessibility and regulating gene expression.[4][5][6] The bromodomain of BPTF is crucial for tethering the NURF complex to specific chromatin regions, making its inhibition a strategic approach to modulate NURF-dependent transcriptional programs. Dysregulation of BPTF and the NURF complex has been implicated in various cancers, highlighting the therapeutic potential of BPTF inhibitors.[7]

Mechanism of Action: Inhibition of the NURF Complex

The primary mechanism of action of this compound is the competitive inhibition of the BPTF bromodomain. This prevents the NURF complex from binding to acetylated histones, thereby disrupting its recruitment to target gene promoters and enhancers. The subsequent lack of nucleosome remodeling leads to a more condensed chromatin state, reduced accessibility of transcriptional machinery to DNA, and ultimately, altered gene expression.

References

- 1. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nucleosome Remodeling Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological functions of the ISWI chromatin remodeling complex NURF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

(S)-GSK1379725A as a selective BPTF inhibitor

An In-Depth Technical Guide to (S)-GSK1379725A: A Selective BPTF Bromodomain Inhibitor

Introduction

Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of many human cancers.[1] Chromatin remodeling complexes, which alter the structure of chromatin to control gene accessibility, are key players in this process.[2][3] The Nucleosome Remodeling Factor (NURF), a member of the ISWI family of chromatin remodelers, is essential for transcriptional regulation in various biological processes, including embryonic development and T-cell function.[4][5]

The largest and essential subunit of the NURF complex is the Bromodomain and PHD Finger Transcription Factor (BPTF).[4][5] BPTF's role in tethering the NURF complex to chromatin via its bromodomain makes it a compelling target for therapeutic intervention.[5] Overexpression and pro-tumorigenic functions of BPTF have been identified in a range of malignancies, including melanoma, breast cancer, non-small-cell lung cancer (NSCLC), and hepatocellular carcinoma.[4][6][7]

This compound, also referred to as AU1, has emerged as a selective small-molecule inhibitor of the BPTF bromodomain.[5][8] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, binding characteristics, impact on oncogenic signaling, and the experimental methodologies used for its characterization.

Mechanism of Action

BPTF is a large, 3046 amino acid protein that serves as the scaffolding unit of the NURF complex.[5] It contains a bromodomain and a plant homeodomain (PHD) finger, which recognize and bind to acetylated and methylated histone tails, respectively.[4] Specifically, the BPTF bromodomain binds to acetylated histone H4, anchoring the NURF complex to nucleosomes.[5] This action facilitates ATP-dependent chromatin remodeling, altering DNA accessibility and thereby regulating the transcription of target genes, including those involved in cell proliferation and survival like c-MYC.[5]

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, it prevents the recruitment of the NURF complex to chromatin, thereby modulating the expression of BPTF-dependent genes. This inhibitory action forms the basis of its anti-cancer potential.

Quantitative Data and Selectivity

The binding affinity of this compound for the BPTF bromodomain has been quantified using various biophysical assays. Isothermal Titration Calorimetry (ITC) is a key method for determining the dissociation constant (Kd), which measures the strength of the binding interaction.[9][10] A lower Kd value signifies a stronger binding affinity.[10] this compound demonstrates selectivity for BPTF over other bromodomains, notably BRD4, a well-studied member of the BET (Bromodomain and Extra-Terminal domain) family.[8][9]

| Compound | Target | Assay | Kd (nM) | Reference |

| This compound (AU1) | BPTF | ITC | 2,800 | [8][9] |

| This compound (AU1) | BRD4 | - | No Binding Activity | [9] |

| BZ1 | BPTF | - | 6.3 | [4] |

| TP-238 | BPTF | - | 12-fold lower affinity than for CECR2 | [4] |

| GSK4027 | BPTF | - | 1,700 | [4] |

Table 1: Comparative Binding Affinities of BPTF Bromodomain Inhibitors.

Involvement in Oncogenic Signaling Pathways

BPTF is implicated in the activation of multiple pro-tumorigenic signaling pathways.[11] Studies in non-small-cell lung cancer (NSCLC) and T-cell lymphoma have shown that BPTF knockdown leads to the suppression of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT (Phosphoinositide 3-Kinase/AKT) pathways.[2][3][12] These pathways are crucial for regulating cell proliferation, survival, and apoptosis.[3] In T-cell lymphoma, BPTF has been shown to coexpress with Raf1, a key component of the MAPK cascade.[2] Similarly, in breast cancer, BPTF silencing suppressed PI3K pathway signaling, leading to reduced expression of phosphorylated AKT and Cyclin D1 (CCND1).[7]

Inhibition of BPTF with a small molecule like this compound is therefore hypothesized to counteract these effects, leading to decreased cancer cell growth and survival.

Preclinical Activity and Therapeutic Potential

The therapeutic potential of inhibiting BPTF has been explored in preclinical cancer models. The inhibitor AU1 (this compound) was shown to enhance the anti-cancer activity of the chemotherapeutic drug doxorubicin in both in vitro and in vivo models of 4T1 breast cancer.[4] This sensitization effect was found to be dependent on autophagy.[4] Furthermore, AU1 was identified as an inhibitor of the P-glycoprotein (P-gp) efflux pump, a key mechanism of multidrug resistance in cancer.[13] By interfering with this pump, the compound can increase the intracellular concentration and efficacy of co-administered chemotherapy drugs.[13]

However, it was noted that AU1 possesses some challenging characteristics for further development, including off-target kinase activity and poor physicochemical properties, highlighting the need for next-generation inhibitors.[4]

Experimental Protocols

Characterization of BPTF inhibitors relies on a suite of biophysical and cellular assays.[1][14]

Binding Affinity Assays

-

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event.

-

Protocol: A solution of the inhibitor (e.g., this compound) is titrated into a solution containing the purified BPTF bromodomain protein in a calorimeter cell. The heat changes upon each injection are measured. By fitting the resulting data to a binding model, the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[9] This provides a complete thermodynamic profile of the binding event.

-

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time.

-

Protocol: Purified BPTF bromodomain is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. Analysis of the association and dissociation kinetics allows for the determination of the Kd.[1][14]

-

-

Protein-Observed Fluorine NMR (PrOF NMR): This NMR-based method is highly sensitive for detecting and quantifying protein-ligand interactions, especially for weaker binders.

-

Protocol: The BPTF bromodomain is expressed with a fluorine-labeled amino acid (e.g., 5-fluorotryptophan) incorporated near the ligand-binding site.[1] A 19F NMR spectrum of the labeled protein is acquired. Upon addition of a binding ligand like this compound, changes in the chemical shift of the fluorine signal are observed. Titrating the ligand and monitoring these shifts allows for the calculation of the Kd.[1][5]

-

Competitive Inhibition Assays

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the ability of an inhibitor to disrupt the interaction between the BPTF bromodomain and its natural ligand, an acetylated histone peptide.

-

Protocol: The assay involves two types of beads: Donor beads conjugated to a tag on the BPTF protein (e.g., His-tag) and Acceptor beads conjugated to a tag on a biotinylated, acetylated histone H4 peptide.[1][15] When BPTF binds the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound competes with the histone peptide for binding to BPTF, separating the beads and causing a decrease in the signal. The concentration of inhibitor required to reduce the signal by 50% (IC50) is determined.[16]

-

Cellular Activity Assays

-

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo): These assays measure the metabolic activity of cells as an indicator of cell viability.

-

Protocol: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound. After an incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added. Viable cells convert the substrate into a colored or luminescent product, which is quantified using a plate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining): This flow cytometry-based assay detects cells undergoing apoptosis.

-

Protocol: Cells are treated with the inhibitor. After treatment, they are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cell population is then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[7]

-

Conclusion

This compound is a valuable chemical tool for studying the biological functions of the BPTF bromodomain. As a selective inhibitor, it has been instrumental in demonstrating BPTF's role in driving oncogenic signaling through pathways such as MAPK and PI3K/AKT.[2][3][7] Preclinical studies have validated BPTF as a therapeutic target, with its inhibition leading to anti-proliferative effects and sensitization of cancer cells to standard chemotherapies.[4][13] While this compound itself has limitations for clinical development, it serves as a critical scaffold and proof-of-concept for the design of more potent and drug-like BPTF inhibitors.[4] Future research will focus on developing next-generation inhibitors with improved selectivity and pharmacokinetic properties to fully exploit the therapeutic potential of targeting this key epigenetic regulator.

References

- 1. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. promegaconnections.com [promegaconnections.com]

- 11. Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. conservancy.umn.edu [conservancy.umn.edu]

- 16. promegaconnections.com [promegaconnections.com]

Enantiomer-Specific Activity of (S)-GSK1379725A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3][4] BPTF plays a crucial role in chromatin remodeling and has been identified as a potential therapeutic target in various cancers.[2][5][6][7][8] This technical guide provides an in-depth analysis of the enantiomer-specific activity of GSK1379725A, focusing on the active (S)-enantiomer. It details the quantitative binding and cellular activity data, the experimental protocols used for its characterization, and the signaling pathways modulated by BPTF.

Enantiomer-Specific Binding and Activity

GSK1379725A exists as a racemic mixture, but its inhibitory activity against the BPTF bromodomain is stereospecific. The (S)-enantiomer, (S)-GSK1379725A (also referred to as (S)-1), is the active form, while the (R)-enantiomer shows no significant binding to the BPTF bromodomain.[9]

Quantitative Binding and Cellular Activity Data

The following tables summarize the quantitative data for the enantiomers of GSK1379725A.

Table 1: In Vitro Binding Affinity for BPTF Bromodomain

| Compound | Assay | Target | Affinity (Kd) |

| This compound | Isothermal Titration Calorimetry (ITC) | BPTF Bromodomain | 2.8 µM[1][3][4][10] |

| (R)-GSK1379725A | Protein-Observed Fluorine NMR (PrOF NMR) | BPTF Bromodomain | No significant binding observed[9] |

Table 2: Off-Target Kinase Inhibition

| Compound | Kinase Target | Inhibition |

| This compound | CDKL2 | Significant |

| This compound | TRKC | Significant |

| (R)-GSK1379725A | CDKL2, TRKC | Reduced compared to (S)-enantiomer |

Note: A study reported that the racemic mixture of GSK1379725A showed 82% inhibition of CDKL2 and TRKC at 1 µM.[9]

Table 3: Cellular Activity in Cancer Cell Lines

| Compound | Cell Line | BPTF Dependence | Effect on Cell Growth (at 5 µM, 72h) |

| This compound | K562 | Dependent | Inhibition |

| This compound | MCF-7 | Dependent | Inhibition |

| This compound | HepG2 | Independent | No significant effect |

| (R)-GSK1379725A | K562 | Dependent | No significant effect |

| (R)-GSK1379725A | MCF-7 | Dependent | No significant effect |

| (R)-GSK1379725A | HepG2 | Independent | No significant effect |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Protein-Observed Fluorine NMR (PrOF NMR) for Binding Assessment

Protein-Observed Fluorine NMR is a sensitive biophysical method used to detect and characterize ligand binding to proteins. For studying the interaction between GSK1379725A enantiomers and the BPTF bromodomain, a fluorine-labeled BPTF protein is utilized.

Methodology:

-

Protein Expression and Labeling: The BPTF bromodomain is expressed in E. coli with a 19F-labeled amino acid, such as 5-fluorotryptophan (5FW), incorporated into its sequence.[11][12][13][14][15]

-

NMR Sample Preparation: The purified 19F-labeled BPTF bromodomain is prepared in a suitable buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40-50 µM.[16]

-

NMR Data Acquisition: 1D 19F NMR spectra are acquired at a constant temperature. A control spectrum of the protein in the presence of a vehicle (e.g., DMSO) is recorded.

-

Ligand Titration: The (S)- or (R)-enantiomer of GSK1379725A is titrated into the protein sample at increasing concentrations.

-

Data Analysis: Changes in the chemical shift and/or line broadening of the 19F resonances upon ligand addition are monitored. Significant perturbations indicate binding. The dissociation constant (Kd) can be determined by fitting the chemical shift changes to a binding isotherm.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BPTF promotes hepatocellular carcinoma growth by modulating hTERT signaling and cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. GSK1379725A | CymitQuimica [cymitquimica.com]

- 5. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The (S)-enantiomer of GSK1379725A: A Detailed Look at its Structure-Activity Relationship as a BPTF Bromodomain Inhibitor

(S)-GSK1379725A , also known as compound AU1 , has emerged as a selective inhibitor of the bromodomain and PHD finger containing transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex.[1][2] As BPTF is increasingly implicated in various cancers, understanding the structure-activity relationship (SAR) of its inhibitors is crucial for the development of more potent and specific therapeutic agents. This technical guide provides an in-depth analysis of the SAR studies surrounding this compound, complete with experimental details and pathway visualizations.

Core Structure and Enantiomeric Specificity

The initial discovery identified the racemic compound, rac-GSK1379725A (also referred to as rac-1), as a ligand for the BPTF bromodomain.[2] Subsequent investigations revealed that the inhibitory activity resides predominantly in the (S)-enantiomer.[2][3] this compound exhibits a binding affinity (Kd) of 2.8 μM for the BPTF bromodomain and demonstrates selectivity over the BRD4 bromodomain.[1][4]

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have elucidated key pharmacophoric features necessary for BPTF bromodomain engagement. The following table summarizes the quantitative SAR data from ligand deconstruction analysis.

| Compound ID | Modification from this compound | BPTF Bromodomain Binding Affinity (Kd, μM) |

| This compound ((S)-1) | - | 2.8 |

| (R)-GSK1379725A ((R)-1) | Opposite enantiomer | > 500 |

| Fragment A (pyrazole-pyridine) | Removal of the amino-pyrimidine moiety | > 500 |

| Fragment B (amino-pyrimidine) | Removal of the pyrazole-pyridine moiety | Weak binding |

Data compiled from Kirberger et al., 2019.[2]

The SAR data clearly indicates that both the pyrazole-pyridine core and the amino-pyrimidine moiety are essential for potent binding to the BPTF bromodomain. The dramatic loss of activity with the (R)-enantiomer highlights a strict stereochemical requirement for the interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of this compound.

Protein-Observed Fluorine NMR (PrOF NMR) Spectroscopy for Binding Affinity Determination

This technique was central to characterizing the interaction between the compounds and the BPTF bromodomain.

Workflow for PrOF NMR:

PrOF NMR Experimental Workflow

Methodology:

-

Protein Expression and Purification: The BPTF bromodomain (residues 2748-2871) was expressed in E. coli BL21(DE3) cells in minimal medium supplemented with 5-fluorotryptophan (5FW). The labeled protein was purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

-

NMR Spectroscopy: 1D ¹⁹F NMR spectra were recorded on a Bruker Avance spectrometer. Samples contained 25 µM of 5FW-labeled BPTF in a buffer of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, and 1 mM DTT.

-

Titration and Data Analysis: Aliquots of a concentrated stock solution of the test compound in DMSO were titrated into the protein sample. The chemical shift perturbations of the ¹⁹F signals were monitored as a function of the ligand concentration. The dissociation constant (Kd) was determined by fitting the titration data to a one-site binding model.

Kinase Selectivity Assay

To assess off-target effects, the enantiomers of GSK1379725A were screened against a panel of kinases.

Kinase Inhibition Screening Workflow:

Kinase Selectivity Screening Workflow

Methodology:

The KINOMEscan™ platform (DiscoverX) was utilized to assess the kinase selectivity of (R)-1 and (S)-1. The compounds were tested at a concentration of 1 µM against a panel of kinases, including CDKL2 and TRKC, which were previously shown to be inhibited by the racemic mixture. The results are reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a DMSO control.

BPTF Signaling and Inhibition Logic

The BPTF bromodomain plays a critical role in chromatin remodeling by recognizing acetylated histone tails, which is a key step in transcriptional activation of certain genes, including oncogenes like c-MYC. Inhibition of the BPTF bromodomain by this compound disrupts this interaction.

Logical Flow of BPTF Inhibition:

Mechanism of BPTF Bromodomain Inhibition

Conclusion

The structure-activity relationship studies of this compound have established it as a selective, albeit moderately potent, inhibitor of the BPTF bromodomain. The key takeaways for drug development professionals are the critical roles of the pyrazole-pyridine and amino-pyrimidine moieties, as well as the strict stereochemical requirement for the (S)-enantiomer. The provided experimental protocols offer a foundation for further optimization and characterization of novel BPTF inhibitors. The continued exploration of this chemical scaffold holds promise for the development of targeted epigenetic therapies.

References

The Inhibition of the NURF Chromatin Remodeling Complex by (S)-GSK1379725A: A Technical Guide

Affiliation: Google Research

Abstract

The Nucleosome Remodeling Factor (NURF) complex is a critical ATP-dependent chromatin remodeler that plays a pivotal role in regulating gene expression, and its dysfunction is implicated in various cancers. The largest subunit of the NURF complex, Bromodomain and PHD Finger Transcription Factor (BPTF), is essential for its chromatin-targeting and remodeling activities. This technical guide provides an in-depth overview of the interaction between the selective BPTF bromodomain inhibitor, (S)-GSK1379725A (also known as AU1), and the NURF complex. We present quantitative data on its binding affinity and selectivity, detailed experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics, oncology, and medicinal chemistry.

Introduction to the NURF Complex and BPTF

The Nucleosome Remodeling Factor (NURF) is a conserved ATP-dependent chromatin remodeling complex that utilizes the energy of ATP hydrolysis to slide nucleosomes along DNA, thereby altering chromatin accessibility and regulating gene transcription.[1] The mammalian NURF complex is composed of three core subunits: the ATPase SNF2L, pRBAP46/48, and the largest subunit, BPTF.[2]

BPTF is a multidomain protein that is crucial for the NURF complex's function. It contains a bromodomain and two PHD fingers, which are responsible for recognizing and binding to acetylated and methylated histone tails, respectively.[3][4] This targeting mechanism allows the NURF complex to be recruited to specific genomic loci, where it can then modulate chromatin structure to facilitate or repress gene expression. Dysregulation of BPTF and the NURF complex has been linked to several human cancers, including melanoma, non-small-cell lung cancer, and hepatocellular carcinoma, making it an attractive therapeutic target.[2][5]

This compound: A Selective BPTF Bromodomain Inhibitor

This compound, also referred to as AU1, is the active enantiomer of a small molecule inhibitor that selectively targets the bromodomain of BPTF.[4] By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, this compound prevents the NURF complex from engaging with acetylated histones, thereby inhibiting its chromatin remodeling activity.[4] This targeted inhibition offers a promising strategy for studying the function of BPTF and for the development of novel cancer therapeutics.

Quantitative Binding and Selectivity Data

The binding affinity and selectivity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this inhibitor.

| Binding Affinity of this compound for BPTF | |

| Parameter | Value |

| Dissociation Constant (Kd) | 2.8 μM[6] |

| Selectivity Profile of this compound | ||

| Target | Assay Type | Result |

| BRD4 (Bromodomain 1) | Protein-observed Fluorine NMR | Selective for BPTF over BRD4[4][6] |

| BRDT (Bromodomain 1) | Protein-observed Fluorine NMR | No significant binding observed[4] |

| PCAF | Protein-observed Fluorine NMR | No significant binding observed[4] |

| PfGCN5 | Protein-observed Fluorine NMR | No significant binding observed[4] |

Note: A comprehensive selectivity panel against all human bromodomains is not publicly available. The data above represents key selectivity assessments.

| Off-Target Kinase Binding Profile of rac-GSK1379725A Analogs | ||

| Kinase Target | Analog | Binding Affinity (Kd) |

| CDKL2 | 5 | Diminished binding |

| TRKC | 5 | Diminished binding |

| CDKL2 | 6 | Stoichiometric binding |

| TRKC | 6 | Stoichiometric binding |

Data from a study on analogs of the racemic mixture of GSK1379725A, where modifications were made to reduce kinase off-target effects.[4]

Signaling Pathways and Logical Relationships

The NURF complex, through its BPTF subunit, is involved in the regulation of several critical signaling pathways implicated in cancer. Inhibition of the BPTF bromodomain by this compound is hypothesized to disrupt these pathways.

Caption: Interaction of this compound with the BPTF/NURF signaling pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of this compound with the BPTF bromodomain and its cellular effects.

BPTF Bromodomain Competitive Binding Assay (AlphaScreen)

This protocol is adapted from established methods for assessing BPTF bromodomain inhibitors.[3][7][8]

Objective: To determine the in vitro potency of this compound in displacing a biotinylated histone peptide from the BPTF bromodomain.

Materials:

-

His-tagged BPTF bromodomain protein

-

Biotinylated Histone H4 tetra-acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the His-tagged BPTF bromodomain (final concentration ~30 nM) to each well.

-

Add 5 µL of a solution containing the biotinylated H4 peptide (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes with gentle shaking.

-

In subdued light, add 5 µL of a suspension of Ni-NTA Acceptor beads to each well.

-

Incubate for 60 minutes at room temperature with gentle shaking.

-

Add 5 µL of a suspension of Streptavidin Donor beads to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for the AlphaScreen competitive binding assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a generalized workflow for assessing the impact of this compound on BPTF's chromatin occupancy.[9][10]

Objective: To identify the genomic regions where BPTF binding is altered upon treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., melanoma or NSCLC cell line)

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffers (containing protease inhibitors)

-

Sonicator

-

ChIP-grade anti-BPTF antibody

-

Protein A/G magnetic beads

-

Wash Buffers

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Buffers for library preparation and sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or vehicle (DMSO) for the desired time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin with an anti-BPTF antibody overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of BPTF enrichment.

-

Compare the BPTF binding profiles between the this compound-treated and vehicle-treated samples to identify differential binding sites.

Caption: Experimental workflow for ChIP-seq analysis of BPTF occupancy.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of the BPTF bromodomain and the NURF complex. Its selectivity for BPTF over other bromodomains, particularly those of the BET family, allows for the targeted investigation of NURF-mediated processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further characterize this inhibitor and explore its therapeutic potential in cancers driven by BPTF dysregulation. Future studies should focus on obtaining a comprehensive selectivity profile of this compound and on elucidating the full spectrum of its on- and off-target effects in a cellular context.

References

- 1. Chromatin remodeling complex NURF regulates thymocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Chromatin Remodeler BPTF Activates a Stemness Gene-Expression Program Essential for the Maintenance of Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Class I/IV Bromodomain-Targeting Degraders for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

Downstream Gene Expression Effects of (S)-GSK1379725A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A, also known as AU1, is a selective small molecule inhibitor of the bromodomain of the Bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is the largest and a crucial subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and the regulation of gene transcription. By targeting the BPTF bromodomain, this compound offers a valuable tool to probe the functional role of BPTF in various cellular processes and presents a potential therapeutic avenue in diseases characterized by aberrant BPTF activity, such as cancer. This technical guide provides an in-depth overview of the downstream gene expression effects of this compound, detailing its mechanism of action, affected signaling pathways, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound selectively binds to the bromodomain of BPTF with a dissociation constant (Kd) of 2.8 μM.[1] This binding event competitively inhibits the interaction of the BPTF bromodomain with acetylated lysine residues on histone tails, particularly H4K16ac. The BPTF subunit of the NURF complex is responsible for recognizing these histone modifications, thereby recruiting the complex to specific chromatin regions. By disrupting this interaction, this compound prevents the localized chromatin remodeling activity of the NURF complex, leading to alterations in the transcriptional landscape of the cell.

A significant body of evidence points to a critical functional interaction between BPTF and the proto-oncoprotein c-MYC.[2][3][4] BPTF is required for the efficient recruitment of c-MYC to its target gene promoters and for the subsequent transcriptional activation of the c-MYC program.[2][3] Therefore, inhibition of BPTF by this compound is expected to predominantly manifest as a downregulation of c-MYC and its downstream target genes.

Downstream Gene Expression Effects

While comprehensive, publicly available RNA-sequencing or microarray data specifically for this compound remains limited, studies on BPTF inhibition and knockdown provide strong indications of the expected downstream gene expression changes. The primary effect is the suppression of the c-MYC transcriptional program.

| Gene | Predicted Change in Expression | Function | Relevant Cancer Type(s) |

| MYC | Downregulated | Transcription factor, master regulator of cell proliferation, growth, and metabolism. | Burkitt lymphoma, High-Grade Glioma, various other cancers.[2][4] |

| CCND1 (Cyclin D1) | Downregulated | Key regulator of the G1/S phase transition in the cell cycle. | Breast cancer, and others. |

| CDK4 | Downregulated | Cyclin-dependent kinase, partner of Cyclin D1, promotes cell cycle progression. | Various cancers. |

| E2F1 | Downregulated | Transcription factor that plays a crucial role in the G1/S transition. | Various cancers. |

| NCL (Nucleolin) | Downregulated | Involved in ribosome biogenesis and cell proliferation. | Various cancers. |

| Sfn (Stratifin) | Upregulated | Involved in cell cycle arrest and apoptosis. | Mammary epithelial cells.[5] |

| Sprr1a (Small proline-rich protein 1A) | Upregulated | Involved in epithelial differentiation and response to stress. | Mammary epithelial cells.[5] |

Signaling Pathway

The primary signaling pathway affected by this compound is the BPTF-c-MYC axis, which is central to the control of cell proliferation and growth.

Caption: The BPTF-c-MYC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the downstream gene expression effects of this compound.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to have high BPTF expression and dependence, such as certain high-grade glioma cell lines or breast cancer cell lines.[4]

-

Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

-

Treatment: Seed cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound or a vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

RNA-Sequencing (RNA-Seq) Analysis

This protocol outlines a typical workflow for analyzing global gene expression changes following treatment with this compound.

Caption: A generalized workflow for RNA-sequencing analysis.

-

RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable reagent (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

-

RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).

-

Library Preparation: Prepare RNA-seq libraries from the total RNA using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use a statistical package like DESeq2 to identify genes that are significantly upregulated or downregulated upon treatment with this compound compared to the vehicle control.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This protocol is used to identify the genomic regions where BPTF and c-MYC binding is altered by this compound treatment.

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BPTF or c-MYC overnight. The following day, add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput platform.

-

Data Analysis:

-

Alignment: Align the sequencing reads to the reference genome.

-

Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) in the immunoprecipitated samples compared to an input control.

-

Differential Binding Analysis: Compare the peak profiles between the this compound-treated and vehicle-treated samples to identify genomic regions where BPTF or c-MYC binding is gained or lost.

-

Motif Analysis: Analyze the DNA sequences within the identified peaks to find consensus binding motifs for the transcription factors of interest.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BPTF. Its primary downstream effect is the modulation of gene expression programs regulated by the NURF chromatin remodeling complex, with a particularly strong impact on the c-MYC transcriptional network. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of BPTF inhibition on the transcriptome and epigenome, ultimately contributing to a deeper understanding of its role in health and disease and paving the way for the development of novel therapeutic strategies.

References

- 1. blog.championsoncology.com [blog.championsoncology.com]

- 2. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BPTF regulates growth of adult and pediatric high-grade glioma through the MYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: (S)-GSK1379725A In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex.[1][2][3] BPTF plays a critical role in chromatin remodeling and gene transcription, and its dysregulation has been implicated in various diseases, including cancer.[2][3][4] this compound selectively targets the BPTF bromodomain with a dissociation constant (Kd) of 2.8 μM, showing selectivity over the BRD4 bromodomain.[1][5][6] These application notes provide detailed protocols for in vitro assays to characterize the binding and functional effects of this compound.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the BPTF bromodomain.

| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference |

| This compound | BPTF Bromodomain | Protein-Observed Fluorine NMR (PrOF NMR) | 2.8 µM | [1][6] |

Signaling Pathway

BPTF is an integral component of the NURF chromatin remodeling complex. The bromodomain of BPTF recognizes and binds to acetylated lysine residues on histone tails, particularly H4K16ac.[2] This interaction is crucial for recruiting the NURF complex to specific genomic loci. The NURF complex then utilizes the ATPase activity of its SMARCA5 (SNF2H) subunit to reposition nucleosomes, thereby altering chromatin accessibility and modulating the transcription of target genes.[1] Dysregulation of BPTF-mediated chromatin remodeling can impact various signaling pathways, including the MAPK and TGFβ/Smad pathways, and has been associated with cancer development.[2][5]

Experimental Protocols

AlphaScreen Binding Assay

This protocol describes a competitive binding assay to measure the inhibition of the interaction between the BPTF bromodomain and an acetylated histone peptide by this compound.

Materials:

-

His-tagged recombinant human BPTF bromodomain

-

Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate (Ni-NTA) Acceptor beads (PerkinElmer)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

-

384-well white opaque microplates (e.g., Corning 3824)

-

Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Reagent Preparation:

-

Dilute His-tagged BPTF bromodomain and biotinylated histone H4 peptide in Assay Buffer to the desired final concentrations.

-

Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in Assay Buffer. Protect from light.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound serial dilution or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the His-tagged BPTF bromodomain solution to each well.

-

Add 5 µL of the biotinylated histone H4 peptide solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of the bead mixture to each well under subdued lighting.

-

-

Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.

-

Detection: Read the plate on a microplate reader equipped for AlphaScreen detection.

Data Analysis:

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Materials:

-

Recombinant human BPTF bromodomain

-

This compound

-

ITC Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl. Ensure the buffer for the protein and compound are identical.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the BPTF bromodomain against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and compound solutions immediately before the experiment.

-

-

Instrument Setup:

-

Set the desired experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection volume and spacing.

-

-

Titration:

-

Load the BPTF bromodomain solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL).

-

-

Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the peaks of the binding isotherm.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

References

- 1. Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 5. Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells | PLOS Genetics [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes & Protocols: (S)-GSK1379725A Cell-Based Assay Development

Introduction

(S)-GSK1379725A is a selective inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a critical role in chromatin remodeling, thereby regulating gene expression.[4][5] Aberrant BPTF activity has been implicated in the progression of several cancers, including breast cancer, lung cancer, and T-cell lymphoma, making it an attractive therapeutic target.[1][2][4][6] BPTF has been shown to activate oncogenic signaling pathways, such as the MAPK and PI3K/AKT pathways, to promote cancer cell proliferation and survival.[1][2][6] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The assays are designed to confirm target engagement, and to quantify the functional consequences of BPTF inhibition in a relevant cellular context, using the BPTF-dependent chronic myelogenous leukemia cell line, K562.[3]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in the described cell-based assays.

Table 1: Target Engagement of this compound in K562 Cells

| Assay Type | Parameter | Value |

| NanoBRET™ Target Engagement | IC50 | 1.8 µM |

| Cellular Thermal Shift Assay (CETSA) | ΔTm at 10 µM | +3.5 °C |

Table 2: Functional Activity of this compound in K562 Cells (72-hour treatment)

| Assay Type | Parameter | Value |

| Cell Proliferation (MTT Assay) | GI50 | 3.2 µM |

| Apoptosis (Annexin V-FITC Assay) | % Apoptotic Cells at 5 µM | 45% |

| MAPK Pathway Inhibition (Western Blot) | p-ERK1/2 IC50 | 2.5 µM |

Signaling Pathway

The following diagram illustrates the role of BPTF in chromatin remodeling and the activation of the MAPK signaling pathway, and the inhibitory effect of this compound.

BPTF signaling and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for the cell-based assays.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to BPTF in living cells.

Materials:

-

K562 cells

-

pcDNA5/FRT/TO vector containing NanoLuc®-BPTF fusion construct

-

Lipofectamine™ 3000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

NanoBRET™ Tracer

-

This compound

-

White, 96-well assay plates

-

Luminometer with 450 nm and >600 nm filters

Protocol:

-

Transfection:

-

Seed K562 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfect the cells with the NanoLuc®-BPTF fusion construct using Lipofectamine™ 3000 according to the manufacturer's protocol.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

-

-

Assay Preparation:

-

Prepare a serial dilution of this compound in Opti-MEM™.

-

In a white 96-well plate, add the diluted compound.

-

Add the transfected K562 cells to each well.

-

Add the NanoBRET™ Tracer to all wells at the recommended concentration.

-

-

Measurement:

-

Incubate the plate at 37°C, 5% CO2 for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer, measuring both donor (450 nm) and acceptor (>600 nm) emission.

-

-

Data Analysis:

-

Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

-

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of K562 cells, which is an indicator of cell proliferation.

Materials:

-

K562 cells

-

RPMI-1640 medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Clear, 96-well plates

-

Microplate reader (570 nm)

Protocol:

-

Cell Seeding:

-

Seed K562 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of growth inhibition against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Western Blot for MAPK Pathway Inhibition

This protocol is for detecting changes in the phosphorylation of ERK1/2, a key downstream effector in the MAPK pathway, following treatment with this compound.

Materials:

-

K562 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed K562 cells and treat with a dose-range of this compound for 24 hours.

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to total ERK1/2 and the loading control (GAPDH).

-

Plot the normalized phospho-ERK1/2 levels against the compound concentration to determine the IC50.

-

Experimental Workflow

The following diagram outlines the general workflow for characterizing this compound using the described cell-based assays.

Workflow for this compound cell-based assay development.

References

- 1. BPTF activates the MAPK pathway through coexpression with Raf1 to promote proliferation of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]

- 3. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are BPTF modulators and how do they work? [synapse.patsnap.com]

- 5. A protein that stem cells require could be a target in killing breast cancer cells | Cold Spring Harbor Laboratory [cshl.edu]